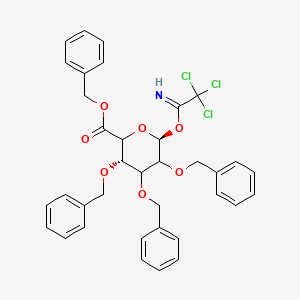

2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate is a highly fluorinated monosaccharide that can be synthesized from D-glucose . This synthetic oligosaccharide has been shown to have the ability to be modified with a variety of groups, including methyl and click modification . It is a vital compound extensively utilized in the biomedical field, exhibiting remarkable potential for the synthesis of carbohydrate-based molecules showcasing therapeutic efficacy .

Synthesis Analysis

The synthesis of 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate involves a three-step process. The key step is the selective debenzylation-acetylation of perbenzylated beta-glucose using ZnCl2-Ac2O-HOAc . Four tri-O-benzyl derivatives of 2-deoxy-2-(2,4-dinitroanilino)-D-glucopyranose were synthesized. Glycosylation using 3,4,6-tri-O-benzyl-2-deoxy-2-(2,4-dinitroanilino)-D-glucopyranose as glycosyl .Molecular Structure Analysis

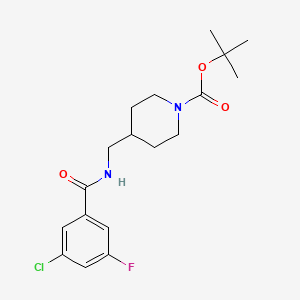

The molecular structure of 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate is represented by the formula C36H34Cl3NO7 .Chemical Reactions Analysis

The chemical reactions involving 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate are complex and varied. For instance, it has been shown to undergo glycosylation using 3,4,6-tri-O-benzyl-2-deoxy-2-(2,4-dinitroanilino)-D-glucopyranose as glycosyl .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate are represented by the formula C36H34Cl3NO7 . More detailed information about its physical and chemical properties was not found in the search results.Scientific Research Applications

Synthesis and Analysis Techniques

Chemical compounds with complex structures, such as 2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, often involve sophisticated synthetic pathways. These pathways may include the use of protective groups, selective activation, and coupling reactions tailored to preserve the integrity of sensitive functional groups while allowing for the introduction of desired modifications. Analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography are pivotal in characterizing these compounds and confirming their structures and purity. Studies on related compounds, such as the synthesis of benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines, provide insights into the synthetic utilities and structural properties of complex molecules (Ibrahim, 2011).

Environmental Impact and Degradation

Research into the environmental behavior and degradation pathways of chemical compounds, especially those used in agriculture and medicine, is crucial for understanding their long-term impacts. For instance, the fate and behavior of parabens, structurally different but relevant due to their widespread use and environmental persistence, have been extensively studied to assess their biodegradability and potential to form more stable and toxic chlorinated by-products in aquatic environments (Haman et al., 2015).

Potential Therapeutic Applications

While the direct application in therapeutics of the specific ester you mentioned was excluded from the search, the exploration of chemical compounds in drug development is a vast field. The structural modification and bioactivity screening of compounds contribute significantly to the discovery of new drugs with enhanced efficacy and reduced toxicity. For example, the study of acacic acid-type saponins from Leguminosae-Mimosoideae highlights the cytotoxic and apoptosis-inducing properties of these compounds, suggesting their potential as antitumor agents (Lacaille‐Dubois et al., 2011).

Advanced Materials and Catalysis

Chemical compounds with unique structures and functionalities find applications in the development of advanced materials and catalysts. The functionalization of saturated C-H bonds, for example, is a key area of research in organic synthesis and materials science. Metalloporphyrin catalysts have been shown to facilitate the selective functionalization of saturated C-H bonds, enabling the synthesis of complex molecules with high regio- and stereoselectivity, which is critical for the development of pharmaceuticals and materials (Che et al., 2011).

properties

IUPAC Name |

benzyl (3S,6S)-3,4,5-tris(phenylmethoxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H34Cl3NO7/c37-36(38,39)35(40)47-34-32(44-23-27-17-9-3-10-18-27)30(43-22-26-15-7-2-8-16-26)29(42-21-25-13-5-1-6-14-25)31(46-34)33(41)45-24-28-19-11-4-12-20-28/h1-20,29-32,34,40H,21-24H2/t29-,30?,31?,32?,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPINMQTUNMBWAP-FEJJTQSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(OC(C2OCC3=CC=CC=C3)OC(=N)C(Cl)(Cl)Cl)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2C(C([C@@H](OC2C(=O)OCC3=CC=CC=C3)OC(=N)C(Cl)(Cl)Cl)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34Cl3NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclo[5.1.0.03,5]octan-2-one, 5-(1-methylethyl)-, (1alpha,3ba,5ba,7alpha)- (9CI)](/img/no-structure.png)

![(1S)-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B587239.png)

![(2S)-N-Methoxy-N,2-dimethylhexanamide-[d3]](/img/structure/B587245.png)

![4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4](/img/structure/B587247.png)